molecular formula C8H7ClO3 B1586809 4-Chloro-3-methoxybenzoic acid CAS No. 85740-98-3

4-Chloro-3-methoxybenzoic acid

Cat. No. B1586809
Key on ui cas rn: 85740-98-3
M. Wt: 186.59 g/mol
InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07576218B2

Procedure details

2-chloro-5-methylanisole (31.2 g, 1 equiv) and Bu4NCl (2 g, cat.) in 500 mL of water was treated with 95 g of KMnO4 at reflux for 3 hours. The mixture was then filtered through celite, acidified with conc. HCl and the white solid was collected after filtration and air dry to give 4-chloro-3-methoxybenzoic acid.
Quantity
31.2 g
Type
reactant
Reaction Step One
Name
Quantity
95 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[O-:11][Mn](=O)(=O)=O.[K+].[OH2:17]>[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:11])=[O:17])=[CH:4][C:3]=1[O:9][CH3:10] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
31.2 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)C)OC
Name
Quantity
95 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Name
Quantity
500 mL
Type
reactant
Smiles
O
Name
Quantity
2 g
Type
catalyst
Smiles
[N+](CCCC)(CCCC)(CCCC)CCCC.[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered through celite
CUSTOM
Type
CUSTOM
Details
the white solid was collected
FILTRATION
Type
FILTRATION
Details
after filtration and air
CUSTOM
Type
CUSTOM
Details
dry

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=O)O)C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.